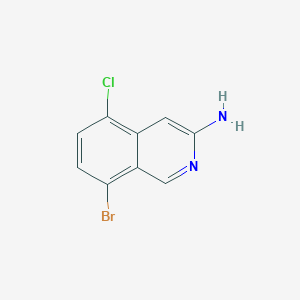
N2-Acetyl-3-hydroxyarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Acetyl-3-hydroxyarginine is a derivative of the amino acid arginine, characterized by the presence of an acetyl group at the N2 position and a hydroxyl group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-3-hydroxyarginine typically involves the hydroxylation of arginine followed by acetylation. One common method involves the use of enzymes such as arginine hydroxylase to introduce the hydroxyl group at the 3 position. The hydroxylated arginine is then acetylated using acetic anhydride under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-enzymatic cascade reactions to ensure high yield and purity. These methods leverage biocatalysts to perform selective hydroxylation and acetylation steps, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: N2-Acetyl-3-hydroxyarginine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding N2-acetylarginine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using halogenating agents like thionyl chloride.
Major Products:
Oxidation: N2-Acetyl-3-ketoarginine.
Reduction: N2-Acetylarginine.
Substitution: N2-Acetyl-3-chloroarginine.
Wissenschaftliche Forschungsanwendungen
N2-Acetyl-3-hydroxyarginine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for treating metabolic disorders.
Industry: Utilized in the production of specialized chemicals and as a building block in synthetic biology.
Wirkmechanismus
The mechanism of action of N2-Acetyl-3-hydroxyarginine involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the 3 position allows for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity. The acetyl group at the N2 position can modulate the compound’s stability and solubility, affecting its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
N2-Acetylarginine: Lacks the hydroxyl group at the 3 position.
3-Hydroxyarginine: Lacks the acetyl group at the N2 position.
N2-Succinyl-3-hydroxyarginine: Contains a succinyl group instead of an acetyl group.
Uniqueness: N2-Acetyl-3-hydroxyarginine is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This dual modification allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
64398-72-7 |
|---|---|
Molekularformel |
C8H16N4O4 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)5(14)2-3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11)/t5?,6-/m0/s1 |
InChI-Schlüssel |
YBWBVAVHEWQYMK-GDVGLLTNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C(CCN=C(N)N)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(C(CCN=C(N)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)



![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)

![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)

